molecular formula C6H5Cl2FN2O B1295810 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine CAS No. 35622-80-1

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

Cat. No.: B1295810
CAS No.: 35622-80-1
M. Wt: 211.02 g/mol
InChI Key: XBFLRBRESHZOLD-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H5Cl2FN2O and a molecular weight of 211.02 g/mol It is a pyridine derivative characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3,5-dichloropyridine and methoxyamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

    Reaction Steps: The key steps include nucleophilic substitution reactions where the methoxyamine reacts with the 2-fluoro-3,5-dichloropyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridines.

Scientific Research Applications

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3,5-dichloro-6-methoxypyridine: Similar structure but lacks the amino group.

    3,5-Dichloro-2-fluoropyridine: Lacks the methoxy and amino groups.

    2-Fluoro-3,5-dichloro-4-methoxyaniline: Similar functional groups but different substitution pattern.

Uniqueness

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine is unique due to the specific combination of chlorine, fluorine, methoxy, and amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2O/c1-12-6-3(8)4(10)2(7)5(9)11-6/h1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLRBRESHZOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957000
Record name 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35622-80-1
Record name 4-Pyridinamine, 3,5-dichloro-2-fluoro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluroxypyr-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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